N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-12(11-8-9-4-1-2-5-10(9)20-11)15-13-16-17-14-18(13)6-3-7-21-14/h1-2,4-5,8H,3,6-7H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBKBCZIXXFZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the triazolothiadiazine core. One common approach is the cyclization of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides. The reaction conditions are usually mild, requiring controlled temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...[{{{CITATION{{{_1{Synthesis of 6,7-dihydro-5H-1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines ...](https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870001853).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazole and thiazine compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring are widely recognized for their effectiveness against various bacterial and fungal strains. The presence of the thiazine moiety enhances these properties further by contributing to the overall bioactivity of the molecule .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activities. Studies have shown that similar heterocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of triazole and thiazine rings has been linked with enhanced anticancer activity in preclinical studies .
3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide may also exhibit such effects, making it a candidate for treating inflammatory diseases .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic pathways include:
- Heterocyclization Reactions : These reactions are crucial for forming the triazole and thiazine rings. Various reagents and conditions can be optimized to yield high-purity products.
- Functional Group Modifications : Post-synthesis modifications can enhance the biological activity of the compound by introducing different substituents at specific positions on the benzofuran or thiazine rings.
Case Studies
-
Antimicrobial Screening
A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of pathogenic bacteria and fungi. Results indicated that certain derivatives exhibited potent activity comparable to established antibiotics . -
Anticancer Evaluation
In vitro studies on cancer cell lines showed that derivatives of this compound could significantly reduce cell viability through mechanisms involving apoptosis and inhibition of specific oncogenic pathways . -
Anti-inflammatory Studies
Experimental models of inflammation demonstrated that compounds similar to this compound effectively reduced edema and inflammatory markers in treated groups compared to controls .
Mechanism of Action
The mechanism by which N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes and receptors, disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Triazolothiadiazines: These compounds share a similar core structure and exhibit similar biological activities[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Benzofuran derivatives: These compounds have a benzofuran moiety and are used in various pharmaceutical applications.
Carboxamide derivatives: These compounds contain the carboxamide functional group and are known for their diverse biological activities.
Uniqueness: N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide stands out due to its unique combination of the triazolothiadiazine core and the benzofuran moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves cyclization reactions that form the triazole and thiazine rings. The starting materials often include benzofuran derivatives and various thiosemicarbazones or hydrazines. The process can be optimized using different solvents and catalysts to improve yields and purity.
Biological Activities
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles and thiazines exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In a study involving triazolethione derivatives, one compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . Another derivative showed promising results against breast cancer cell lines (MCF-7) with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Studies on related thiazine derivatives have reported significant antibacterial activities against a range of pathogens. For example, benzothiazine derivatives exhibited potent antibacterial properties comparable to standard antibiotics like chloramphenicol .
Anti-inflammatory and Antioxidant Effects
Several studies have highlighted the anti-inflammatory properties of triazole derivatives. Compounds with similar structures have been shown to inhibit inflammatory mediators in vitro and in vivo models . Additionally, antioxidant activities have been observed in some related compounds, suggesting a potential role in mitigating oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Evaluation : A series of triazole derivatives were synthesized and screened for their cytotoxic effects on various cancer cell lines including MCF-7 and Bel-7402. The results indicated that specific substitutions on the triazole ring significantly influenced the potency against cancer cells .
- Antimicrobial Screening : Thiazine derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain compounds exhibited strong inhibitory effects comparable to established antibiotics .
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | DMF, KOH (40%), 100°C | Core structure formation |
| Purification | Ethanol/DCM, column chromatography | Remove unreacted starting materials |
| Validation | HPLC (C18 column, MeCN/H2O gradient) | Purity assessment |
Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Q. Basic
- 1H/13C NMR : Essential for confirming structural integrity, including heterocyclic ring formation and substituent positions. For example, distinguishing between thiadiazine and benzofuran protons .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- HPLC/TLC : Monitors reaction progress and purity (>95% required for biological assays) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .
How can researchers optimize reaction yields during synthesis?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency due to high dielectric constants .
- Catalyst Screening : Test bases (e.g., triethylamine vs. KOH) to improve reaction kinetics .
- Temperature Gradients : Systematic variation (e.g., 80–120°C) to identify optimal conditions while minimizing side reactions .
Q. Example Optimization Workflow :
Screen 3 solvents (DMF, DCM, MeCN) at reflux.
Test 2–3 catalysts (KOH, NaOH, Et3N).
Use DOE (Design of Experiments) to analyze interactions between variables.
How to resolve contradictions between solubility data and observed bioactivity?
Q. Advanced
- Salt Formation : Synthesize inorganic salts (e.g., sodium, potassium) to improve aqueous solubility without altering bioactivity. Evidence shows carboxylic acid salts enhance solubility by 10–100× .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays to balance solubility and cytotoxicity .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions .
Case Study : Salts of 6-(2,6-dichlorophenyl)-triazolo-thiadiazine-carboxylic acid showed improved solubility (from <0.1 mg/mL to 5 mg/mL) while retaining antimicrobial activity .
What strategies are recommended for designing in vitro studies based on structural features?
Q. Advanced
- Target Selection : Prioritize enzymes/receptors with binding pockets complementary to the compound’s heterocyclic core (e.g., kinases, GSK-3β) .
- Assay Design :
- Control Compounds : Include structurally analogous molecules (e.g., triazolo-thiadiazepines) to isolate the impact of the thiazin ring .
How to address conflicting spectral data during structural elucidation?
Q. Advanced
- Re-examine Sample Purity : Contaminants (e.g., unreacted starting materials) can distort NMR signals. Repurify using preparative HPLC .
- 2D NMR : Use HSQC to correlate carbon and proton environments, resolving ambiguities in aromatic/heterocyclic regions .
- X-ray Crystallography : For crystalline derivatives, single-crystal XRD provides definitive confirmation of bond connectivity and stereochemistry .
Example : A 2020 study resolved conflicting NOESY data for a triazolo-thiadiazine derivative by comparing experimental XRD data with computational models .
What methodologies are effective for analyzing structure-activity relationships (SAR) in analogs?
Q. Advanced
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., GSK-3β). Focus on hydrogen bonding between the carboxamide group and catalytic residues .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., benzofuran vs. thiophene) to bioactivity .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
Key Finding : The benzofuran carboxamide moiety is critical for kinase inhibition, while thiazin ring modifications alter pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
